N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Overview
Description
N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.
Mechanism of Action
Target of Action
The compound, N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
The mode of action of this compound is likely related to its interaction with its target receptors. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . .
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, and others . These enzymes are involved in various biochemical pathways, and their inhibition can lead to a range of downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cells . For example, some compounds exhibited potent IC50 values against MDA-MB-231 cells and MCF-7 cells .
Action Environment
The stability of similar compounds has been studied, with some showing superior thermostability .
Preparation Methods
The synthesis of N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolo[4,3-b]pyridazine ring system.
Introduction of the Ethoxypropylamino Group: This step involves the nucleophilic substitution reaction to introduce the ethoxypropylamino group at the desired position on the triazolopyridazine core.
Attachment of the Benzamide Moiety: The final step involves the coupling of the triazolopyridazine intermediate with 4-methylbenzoyl chloride to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and is used in structure-activity relationship (SAR) studies.
Industrial Applications: It may find applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide can be compared with other similar compounds, such as:
Triazolothiadiazines: These compounds also contain a triazole ring fused with another heterocycle and exhibit diverse pharmacological activities.
Triazolopyrazines: These compounds have a similar triazole ring system and are studied for their biological activities and therapeutic potential.
Triazolotetrazines: These compounds are known for their energetic properties and applications in materials science.
The uniqueness of this compound lies in its specific functional groups and the resulting pharmacological profile, which may offer advantages over other similar compounds in certain applications.
Biological Activity
N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound with potential biological activity. This article reviews its synthesis, pharmacological properties, and biological effects based on current research findings.
Chemical Structure and Synthesis
The compound is characterized by a triazole ring fused to a pyridazine structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions including the formation of the triazole and subsequent modifications to introduce the ethoxypropyl and benzamide moieties.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of enzyme activity critical for microbial survival .
Anticancer Effects
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole ring have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Enzyme Inhibition
The compound's structure suggests it may interact with multiple enzymes. Molecular docking studies indicate that it could inhibit enzymes such as aromatase and carbonic anhydrase, which are pivotal in cancer progression and metabolic processes .
Case Studies
- Antimicrobial Activity : A study evaluated the antibacterial properties of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups .
- Anticancer Studies : In vitro tests demonstrated that certain analogs of this compound could reduce cell viability in breast cancer cell lines by 50% at concentrations as low as 10 µM .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar triazole compounds suggests favorable absorption and distribution characteristics. They often exhibit low toxicity levels with minimal side effects in preliminary animal studies. Detailed toxicological assessments are necessary to ensure safety in clinical applications.
Properties
IUPAC Name |
N-[2-[6-(3-ethoxypropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-3-28-14-4-12-21-17-9-10-18-23-24-19(26(18)25-17)11-13-22-20(27)16-7-5-15(2)6-8-16/h5-10H,3-4,11-14H2,1-2H3,(H,21,25)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUDLPVZJCWOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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